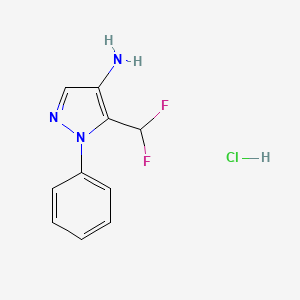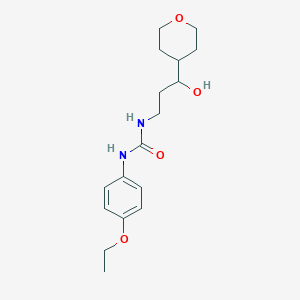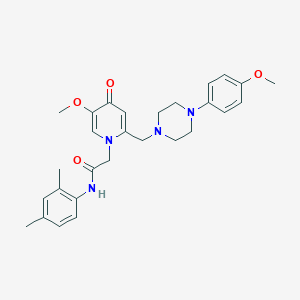![molecular formula C17H14N4O5 B2811597 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 446309-53-1](/img/structure/B2811597.png)
5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms . In this case, the compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrimido[4,5-d]pyrimidines can be synthesized through various methods . One such method involves the reaction of barbituric acid with different aromatic aldehydes and substituted anilines using p-toluenesulfonic acid as a catalyst in ethanol .Applications De Recherche Scientifique
Novel Nanoporous Catalyst Synthesis
A study by Sepehrmansouri et al. (2020) describes the synthesis of new categories of N-heterocyclic compounds, including 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. This synthesis involves ethylenediamine-based metal-organic frameworks with phosphorous acid tags, demonstrating a method with high yields and thermal stability (Sepehrmansouri et al., 2020).
Molecular Structure and Synthesis Study
Trilleras et al. (2017) conducted a study on the synthesis and molecular structure of related compounds, highlighting the regioselective formation and kinetic control in product formation. This research provides insight into the structural aspects and synthesis methods of compounds like 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (Trilleras et al., 2017).
Microwave Irradiation Synthesis
Shaker and Elrady (2008) demonstrated a one-pot synthesis method for related pyrimidoquinoline compounds under microwave irradiation, offering a novel approach to synthesizing such compounds efficiently (Shaker & Elrady, 2008).
Four-Component Coupling Reaction Synthesis
A study by Khalafi‐Nezhad and Panahi (2011) describes the synthesis of dihydropyrimido[4,5-b]quinolinetrione derivatives, which are structurally related, using a four-component condensation reaction. This method exemplifies an efficient approach to synthesizing complex organic compounds like 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione (Khalafi‐Nezhad & Panahi, 2011).
Corrosion Inhibition Study
Verma et al. (2016) investigated the use of related arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors, which provides a potential application for 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione in material sciences (Verma et al., 2016).
Antibacterial and Antiviral Properties
Mubeen et al. (2018) synthesized quinoline scaffolds structurally similar to 5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione and demonstrated their antibacterial and antiviral properties. This suggests potential biomedical applications for such compounds (Mubeen, Rauf, & Qureshi, 2018).
Propriétés
IUPAC Name |
5-(2-nitrophenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-11-7-3-5-9-13(11)12(8-4-1-2-6-10(8)21(25)26)14-15(18-9)19-17(24)20-16(14)23/h1-2,4,6,12H,3,5,7H2,(H3,18,19,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSDPFARTUKFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

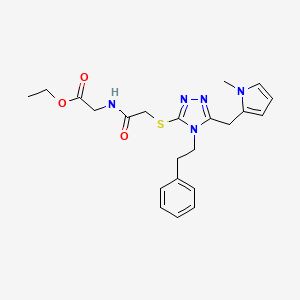
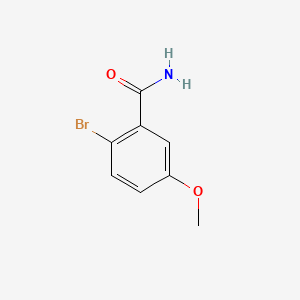
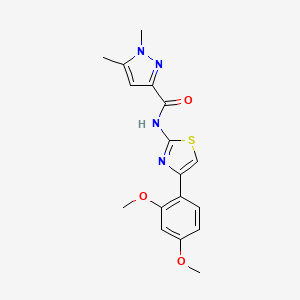
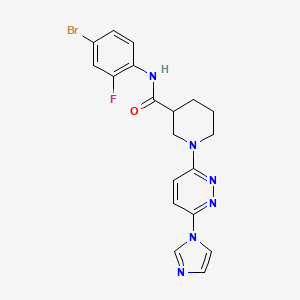
![Methyl 5-[(4-ethylphenoxy)methyl]-2-furoate](/img/structure/B2811522.png)
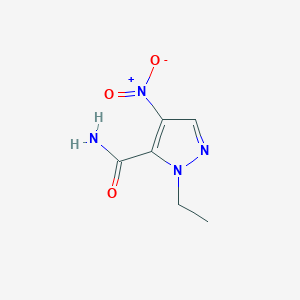
![4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2811525.png)

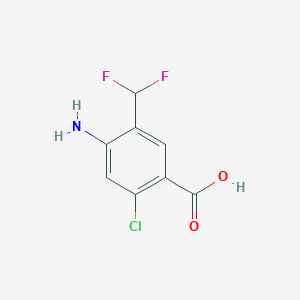
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2811531.png)

